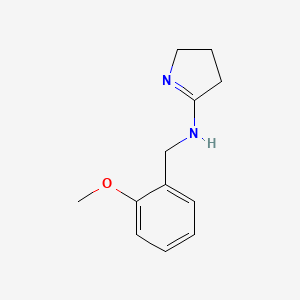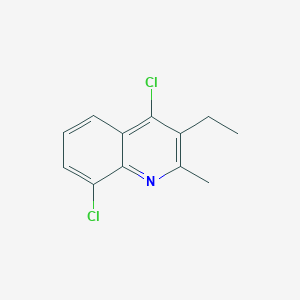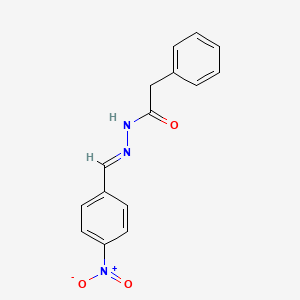
N'-(4-nitrobenzylidene)-2-phenylacetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(4-nitrobenzylidene)-2-phenylacetohydrazide is a Schiff base compound, characterized by the presence of a carbon-nitrogen double bond (C=N) with the nitrogen atom connected to an aryl group. Schiff bases are known for their wide range of applications in various fields, including medicinal chemistry, due to their biological activities and ability to form stable complexes with metals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-nitrobenzylidene)-2-phenylacetohydrazide typically involves the condensation reaction between 4-nitrobenzaldehyde and 2-phenylacetohydrazide. This reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is stirred for several hours, and the product is obtained by cooling the reaction mixture and filtering the precipitate .
Industrial Production Methods
While specific industrial production methods for N’-(4-nitrobenzylidene)-2-phenylacetohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(4-nitrobenzylidene)-2-phenylacetohydrazide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The C=N bond can be reduced to form the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Formation of 4-aminobenzylidene-2-phenylacetohydrazide.
Reduction: Formation of N-(4-aminobenzyl)-2-phenylacetohydrazide.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N’-(4-nitrobenzylidene)-2-phenylacetohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-(4-nitrobenzylidene)-2-phenylacetohydrazide involves its interaction with biological molecules. The compound can form stable complexes with metal ions, which can then interact with enzymes and proteins, altering their activity. The nitro group can undergo reduction to form reactive intermediates that can induce oxidative stress in cells, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
N-(4-nitrobenzylidene)-2-cyclopropylaniline: Similar structure but with a cyclopropyl group instead of a phenyl group.
N-(2,4-dinitrobenzylidene)-3-chlorobenzenamine: Contains additional nitro and chloro groups, leading to different chemical properties.
Uniqueness
N’-(4-nitrobenzylidene)-2-phenylacetohydrazide is unique due to its specific combination of a nitro group and a phenylacetohydrazide moiety. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C15H13N3O3 |
|---|---|
Molecular Weight |
283.28 g/mol |
IUPAC Name |
N-[(E)-(4-nitrophenyl)methylideneamino]-2-phenylacetamide |
InChI |
InChI=1S/C15H13N3O3/c19-15(10-12-4-2-1-3-5-12)17-16-11-13-6-8-14(9-7-13)18(20)21/h1-9,11H,10H2,(H,17,19)/b16-11+ |
InChI Key |
RMXBDYXPOVVMRH-LFIBNONCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


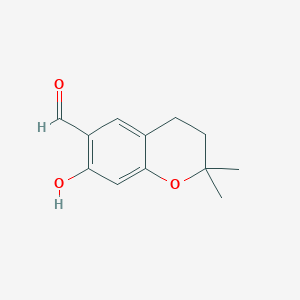
![N-[2-(4-butylphenyl)-6-chloro-2H-benzotriazol-5-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B14906076.png)
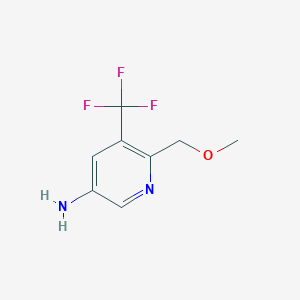
![5-bromo-2-[(2E)-2-(2,6-dihydroxy-4-oxopyrimidin-5(4H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B14906098.png)
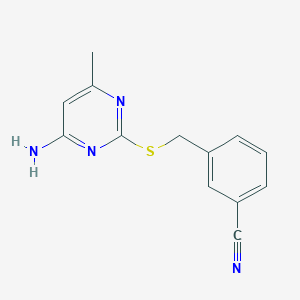
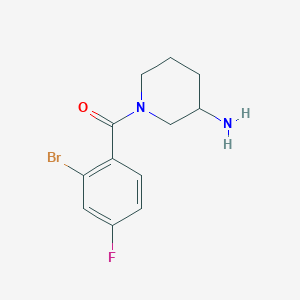
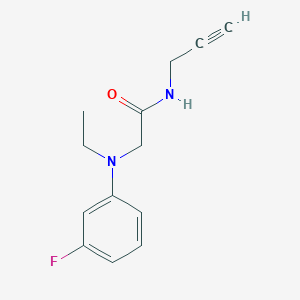
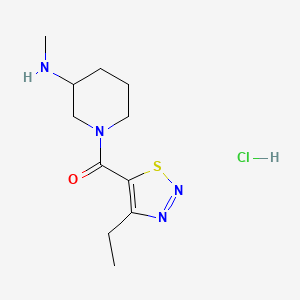
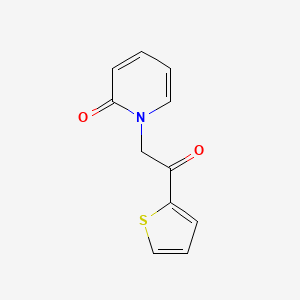
![(5-Bromopyridin-3-yl)(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)methanone](/img/structure/B14906120.png)
